Aldoxycarb

Catalog No.
S517896
CAS No.
1646-88-4
M.F
C7H14N2O4S
M. Wt
222.26 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Aldoxycarb

CAS Number

1646-88-4

Product Name

Aldoxycarb

IUPAC Name

[(Z)-(2-methyl-2-methylsulfonylpropylidene)amino] N-methylcarbamate

Molecular Formula

C7H14N2O4S

Molecular Weight

222.26 g/mol

InChI

InChI=1S/C7H14N2O4S/c1-7(2,14(4,11)12)5-9-13-6(10)8-3/h5H,1-4H3,(H,8,10)/b9-5-

InChI Key

YRRKLBAKDXSTNC-UITAMQMPSA-N

SMILES

CC(C)(C=NOC(=O)NC)S(=O)(=O)C

Solubility

Soluble in DMSO

Synonyms

aldicarb sulfone, aldoxycarb, Temik sulfone

Canonical SMILES

CC(C)(C=NOC(=O)NC)S(=O)(=O)C

Isomeric SMILES

CC(C)(/C=N\OC(=O)NC)S(=O)(=O)C

Description

The exact mass of the compound Aldoxycarb is 222.0674 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Acyclic - Carbamates - Supplementary Records. It belongs to the ontological category of sulfone in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Acute Toxic;Environmental Hazard, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Transformation products, Insecticides, Nematicides. However, this does not mean our product can be used or applied in the same or a similar way.
  • Mode of Action: Understanding how Aldoxycarb kills insects has been valuable for developing new insecticides with different mechanisms of action. Research has shown Aldoxycarb disrupts the nervous system of insects by inhibiting an enzyme called acetylcholinesterase []. This knowledge helps scientists design insecticides that target different aspects of insect biology.
  • Environmental Fate: Studying the breakdown and movement of Aldoxycarb in the environment is crucial for assessing potential contamination risks. Research has traced Aldoxycarb's degradation pathway in soil and water, identifying its breakdown products []. This information helps scientists understand the potential for groundwater contamination and develop strategies to mitigate risks associated with similar insecticides.
  • Development of Safer Alternatives: Research on Aldoxycarb has informed the development of safer insecticides. By understanding the effectiveness and limitations of Aldoxycarb, scientists can create new insecticides with similar pest control abilities but lower toxicity to humans and non-target organisms [].

Aldoxycarb is a carbamate pesticide with the chemical formula C7H14N2O4SC_7H_{14}N_2O_4S. It is primarily utilized as an insecticide and acaricide, targeting pests in agricultural settings. Aldoxycarb is characterized by its white crystalline appearance and slightly sulfurous odor. The compound functions by inhibiting the enzyme acetylcholinesterase, leading to the accumulation of acetylcholine at nerve synapses, which ultimately disrupts normal nerve function and results in pest mortality .

Aldoxycarb's insecticidal and nematicidal activity is believed to be similar to its parent compound, aldicarb. Both compounds are thought to work by inhibiting acetylcholinesterase, an enzyme essential for proper nerve function in insects and nematodes []. Inhibition of this enzyme disrupts nerve impulses, leading to paralysis and death of the pest.

Aldoxycarb is highly toxic to humans, wildlife, and aquatic organisms [, ]. Exposure can cause a variety of symptoms, including nausea, vomiting, dizziness, and respiratory problems. In severe cases, it can lead to coma and death []. Due to these safety concerns, the use of aldoxycarb is strictly regulated or banned in many countries [].

Here are some specific data points on its hazards:

  • Acute Oral Toxicity (rat): 14 mg/kg [] (This indicates a very high level of toxicity).
Involving carbamic acid derivatives. One common method includes the reaction of methyl isocyanate with methyl sulfonyl propanol. This process typically involves multiple steps:

  • Formation of a carbamate intermediate from methyl isocyanate.
  • Subsequent reactions with sulfur-containing compounds to introduce the sulfonyl group.
  • Purification through crystallization or chromatography to obtain pure aldoxycarb .

Aldoxycarb is predominantly used in agriculture as a pesticide for controlling a wide range of insect pests. Its applications include:

  • Crop protection: Effective against various agricultural pests.
  • Acaricide: Used for mite control in crops.
  • Integrated pest management: Often part of strategies to minimize pest resistance and promote sustainable agriculture practices .

Research indicates that aldoxycarb interacts with several biological systems, notably through its inhibition of acetylcholinesterase. Studies have shown that exposure can lead to acute toxicity symptoms in mammals, emphasizing the need for safety measures during application. Additionally, interactions with other pesticides may enhance or diminish its effectiveness, warranting further investigation into combinatory effects in pest management strategies .

Aldoxycarb shares similarities with other carbamate pesticides but possesses unique features that distinguish it from them. Below is a comparison with selected similar compounds:

Compound NameChemical FormulaMechanism of ActionUnique Features
CarbarylC12H15NC_{12}H_{15}NAcetylcholinesterase inhibitorBroad-spectrum insecticide
MethomylC5H11NC_{5}H_{11}NAcetylcholinesterase inhibitorHighly toxic to aquatic organisms
PropoxurC11H15NC_{11}H_{15}NAcetylcholinesterase inhibitorUsed in household pest control

Aldoxycarb's specificity towards certain pests while minimizing damage to beneficial insects marks its uniqueness among carbamate pesticides. Furthermore, its rapid degradation products may present advantages in terms of environmental impact compared to other longer-lasting compounds .

Purity

>98% (or refer to the Certificate of Analysis)

Physical Description

Aldicarb sulfone is a white crystalline solid. Insecticide.
White solid; [CAMEO]

XLogP3

-0.6

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

222.06742811 g/mol

Monoisotopic Mass

222.06742811 g/mol

Heavy Atom Count

14

LogP

-0.57 (LogP)

Appearance

Solid powder

Melting Point

141.0 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

IL70ANS043

GHS Hazard Statements

Aggregated GHS information provided by 41 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H300 (92.68%): Fatal if swallowed [Danger Acute toxicity, oral];
H310 (92.68%): Fatal in contact with skin [Danger Acute toxicity, dermal];
H330 (92.68%): Fatal if inhaled [Danger Acute toxicity, inhalation];
H400 (92.68%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

0.00009 [mmHg]

Pictograms

Environmental Hazard Acute Toxic

Acute Toxic;Environmental Hazard

Other CAS

1646-88-4

Metabolism Metabolites

The carbamates are hydrolyzed enzymatically by the liver; degradation products are excreted by the kidneys and the liver. (L793)

Use Classification

Environmental transformation -> Pesticide transformation products (metabolite, successor)

Dates

Modify: 2023-08-15
1. S. P. Huang and S. D. Van Gundy. Effects of aldicarb and its sulfoxide and sulfone on the biology of Tylenchulus semipenetrans. J. Nematol. 10(1), 100-106 (1978).

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